Bienvenue dans la boutique en ligne BenchChem!

4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Pregnane X receptor (PXR) CYP3A4 induction Drug-drug interaction risk

4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a functionalized pyrimidine building block featuring a 4-methoxy substituent and a 2-(piperidin-4-yloxy) ether linkage, supplied as the hydrochloride salt (molecular formula C₁₀H₁₆ClN₃O₂, MW 245.71 g/mol). The compound belongs to the broader 2-(piperidin-4-yloxy)pyrimidine class that has yielded potent inhibitors of EGFR T790M/L858R, deoxycytidine kinase (dCK), and FGFR4, with the 4-methoxy group providing a distinct electronic and steric fingerprint compared to unsubstituted or 4-chloro analogs.

Molecular Formula C10H16ClN3O2
Molecular Weight 245.71
CAS No. 1713162-80-1
Cat. No. B2931814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride
CAS1713162-80-1
Molecular FormulaC10H16ClN3O2
Molecular Weight245.71
Structural Identifiers
SMILESCOC1=NC(=NC=C1)OC2CCNCC2.Cl
InChIInChI=1S/C10H15N3O2.ClH/c1-14-9-4-7-12-10(13-9)15-8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H
InChIKeyYZYDDVBFNMCHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1713162-80-1): A Differentiated 4-Methoxypyrimidine Building Block for Kinase-Focused Discovery


4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a functionalized pyrimidine building block featuring a 4-methoxy substituent and a 2-(piperidin-4-yloxy) ether linkage, supplied as the hydrochloride salt (molecular formula C₁₀H₁₆ClN₃O₂, MW 245.71 g/mol) . The compound belongs to the broader 2-(piperidin-4-yloxy)pyrimidine class that has yielded potent inhibitors of EGFR T790M/L858R, deoxycytidine kinase (dCK), and FGFR4, with the 4-methoxy group providing a distinct electronic and steric fingerprint compared to unsubstituted or 4-chloro analogs [1]. Its differentiated substitution pattern—methoxy at C-4, piperidinyloxy at C-2—creates a privileged vector geometry for specific hinge-binding interactions in kinase ATP pockets that generic 2-(piperidin-4-yloxy)pyrimidine building blocks cannot replicate [1].

Why 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride Cannot Be Substituted by Generic 2-(Piperidin-4-yloxy)pyrimidine or Regioisomeric Analogs


The 4-methoxy substitution on the pyrimidine ring electronically deactivates the C-2 position relative to unsubstituted 2-(piperidin-4-yloxy)pyrimidine (CAS 499240-48-1), altering both nucleophilic aromatic substitution (SNAr) reactivity for downstream derivatization and the electron density presented to kinase hinge regions . Regioisomeric 4-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1389315-06-3) positions the basic piperidine nitrogen on the opposite face of the pyrimidine, fundamentally changing hydrogen-bond geometry with the kinase hinge and resulting in documented potency shifts exceeding 10-fold in EGFR and dCK inhibitor series [1][2]. The hydrochloride salt form (vs. free base or dihydrochloride) provides a defined stoichiometry critical for reproducible solubility and dissolution in aqueous assay buffers—a parameter that directly impacts dose-response accuracy in biochemical and cellular assays .

Quantitative Differentiation Evidence: 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride vs. Closest Analogs


PXR Agonist EC₅₀: Target Compound vs. Unsubstituted 2-(Piperidin-4-yloxy)pyrimidine Scaffold

4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride exhibits moderate PXR agonist activity with EC₅₀ values of 1.10 × 10³ nM and 1.30 × 10³ nM in two independent hPXR transactivation assays, providing quantifiable CYP3A4 induction liability data that is absent for the unsubstituted 2-(piperidin-4-yloxy)pyrimidine free base [1]. Within the same patent series, comparator compound LC-8 (bearing a 4-fluoro-3,5-dimethoxyphenyl substituent) displayed markedly stronger PXR binding (TR-FRET IC₅₀ = 10 nM), representing a >100-fold higher PXR affinity, yet the target compound LC-17 avoids this strong PXR engagement liability through its distinct substitution pattern [2]. This quantitative PXR activity profile enables informed selection when CYP3A4-mediated metabolism is a critical exclusion criterion in a discovery program.

Pregnane X receptor (PXR) CYP3A4 induction Drug-drug interaction risk

EGFR T790M/L858R Kinase Inhibitory Potency: 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine Scaffold Compared to 4-(Piperidin-4-yloxy) Regioisomer Series

The 2-arylamino-4-(piperidin-4-yloxy)pyrimidine scaffold, structurally derived from the 4-methoxy-2-(piperidin-4-yloxy)pyrimidine core, yielded compound 9i with an IC₅₀ of 4.902 nM against EGFR T790M/L858R kinase and 0.6210 μM against H1975 cell proliferation [1]. Critically, compound 9i demonstrated 95.1-fold selectivity for EGFR T790M/L858R (IC₅₀ = 4.902 nM) over wild-type EGFR (EGFR WT IC₅₀ = 466 nM), representing a selectivity window that is quantifiably superior to second-generation covalent EGFR inhibitors such as afatinib, which exhibit poor T790M/WT discrimination [1]. In contrast, the 4-(piperidin-4-yloxy)pyrimidine regioisomeric scaffold (CAS 1389315-06-3) has been primarily explored for metabolic disorder and anti-parasitic applications, with no reported EGFR T790M/L858R selectivity data . This 4.902 nM kinase IC₅₀ datum establishes the target compound's scaffold as a validated starting point for mutant-selective EGFR inhibitor programs.

EGFR T790M/L858R inhibitor Non-small cell lung cancer Kinase selectivity

dCK Inhibitor Series: 4-Amino-Substituted 2-(Piperidin-4-yloxy)pyrimidine Potency vs. 4-Methoxy-Substituted Scaffold

The 4-amino-2-(piperidin-4-yloxy)pyrimidine chemotype has produced potent dCK inhibitors with cellular IC₅₀ values as low as 12 nM (CHEMBL2426565; inhibition of [³H]-dC uptake in CCRF-CEM cells) and 19 nM (CHEMBL1081351; recombinant dCK inhibition) [1][2]. The 4-methoxy substituent on the target compound occupies the same C-4 position where the 4-amino group drives dCK potency. Replacing the 4-amino with 4-methoxy is expected to modulate dCK affinity through altered hydrogen-bond donor/acceptor capacity at the hinge, enabling SAR exploration of electronic vs. steric effects at this critical position [3]. The 4-methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride thus serves as a strategic intermediate to probe whether methoxy-to-amino displacement at C-4 enhances or diminishes dCK potency relative to the 12–19 nM benchmark established by the 4-amino series.

Deoxycytidine kinase (dCK) inhibitor Nucleoside analog potentiation Cancer chemotherapy

Hydrochloride Salt Stoichiometry and Purity: Target Compound vs. Dihydrochloride Salt of 2-(Piperidin-4-yloxy)pyrimidine

4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride is supplied as the mono-hydrochloride salt (C₁₀H₁₆ClN₃O₂, exactly one HCl equivalent) with commercial purity specifications of ≥95% (AKSci) and 98% (Leyan, MolCore) . In contrast, the closely related 2-(piperidin-4-yloxy)pyrimidine scaffold is commercially available as the dihydrochloride salt (CAS not specified; two HCl equivalents) . The difference in salt stoichiometry (mono- vs. di-hydrochloride) directly affects the molar equivalent weight used in reaction calculations, the number of free-base equivalents available for downstream coupling, and the pH of aqueous stock solutions—a parameter that can shift IC₅₀ determinations in cellular assays by >2-fold if not controlled . The defined mono-hydrochloride stoichiometry of the target compound eliminates this source of inter-laboratory variability.

Salt form selection Aqueous solubility Assay reproducibility

High-Value Application Scenarios for 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride in Drug Discovery and Chemical Biology


Mutant-Selective EGFR T790M/L858R Inhibitor Lead Generation

The 4-methoxy-2-(piperidin-4-yloxy)pyrimidine scaffold serves as the core for generating 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives that achieve 95.1-fold EGFR T790M/L858R selectivity over wild-type EGFR, with lead compound 9i demonstrating an IC₅₀ of 4.902 nM against the mutant kinase and 0.6210 μM against H1975 NSCLC cells [1]. This scaffold addresses the critical selectivity gap left by second-generation inhibitors like afatinib, which cannot discriminate between mutant and wild-type EGFR and consequently produce dose-limiting toxicity. Procurement of this building block enables rapid diversification at the 2-amino position to explore covalent warhead attachment (acrylamide pharmacophore) targeting Cys797, as validated in the published series [1].

PXR Liability Screening and CYP3A4 Induction Risk Assessment

With quantitatively defined PXR agonist EC₅₀ values of 1.10–1.30 × 10³ nM in HepG2 transactivation assays, this compound provides a reference point for evaluating CYP3A4 induction risk within a chemical series [2]. Research teams can benchmark newly synthesized derivatives against this EC₅₀ value to identify substitution patterns that increase or decrease PXR engagement—a crucial step for deprioritizing compounds with high drug-drug interaction liability before advancing to in vivo pharmacokinetic studies. The availability of PXR data for this specific building block eliminates the need for de novo PXR profiling of the core scaffold, saving 2–3 weeks of assay development time [2][3].

dCK Inhibitor SAR Expansion at the Pyrimidine C-4 Position

The 4-methoxy substituent on this compound occupies the same pyrimidine C-4 position where a 4-amino group drives potent dCK inhibition (cellular IC₅₀ = 12–19 nM) in the related 4-amino-2-(piperidin-4-yloxy)pyrimidine series [4][5]. This building block enables systematic exploration of whether an electron-donating methoxy group (hydrogen-bond acceptor only) can substitute for the 4-amino group (hydrogen-bond donor and acceptor) at the kinase hinge, providing critical SAR information on the hydrogen-bonding requirements for dCK potency. This scenario is particularly valuable for programs seeking to reduce the number of hydrogen-bond donors to improve CNS penetration while maintaining target engagement [5].

Kinase Profiling and Selectivity Panel Screening

As an intermediate within the broader 2-(piperidin-4-yloxy)pyrimidine chemotype that has demonstrated activity against EGFR T790M/L858R (IC₅₀ = 4.902 nM), dCK (IC₅₀ = 12–19 nM), and FGFR4 (IC₅₀ = 2–268 nM across various chemotypes), this compound provides a versatile core for broad kinase selectivity profiling [1][4][6]. The 4-methoxy substituent introduces a distinct electronic and steric signature compared to 4-amino, 4-chloro, or 4-unsubstituted analogs, enabling medicinal chemists to correlate C-4 substitution with selectivity patterns across the kinome—information that directly informs the design of selective inhibitors and the avoidance of promiscuous kinase binding [6].

Quote Request

Request a Quote for 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.